molecular formula C15H21N3O2 B2865533 4-[(1-cyclopropanecarbonylpiperidin-4-yl)oxy]-2,6-dimethylpyrimidine CAS No. 2034525-12-5

4-[(1-cyclopropanecarbonylpiperidin-4-yl)oxy]-2,6-dimethylpyrimidine

Cat. No.: B2865533
CAS No.: 2034525-12-5
M. Wt: 275.352
InChI Key: IILUAEHZDKKTTD-UHFFFAOYSA-N
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Description

4-[(1-cyclopropanecarbonylpiperidin-4-yl)oxy]-2,6-dimethylpyrimidine is a chemical compound of interest in medicinal chemistry and drug discovery research. Its structure incorporates a pyrimidine core, a common scaffold in pharmaceuticals, linked to a piperidine moiety that is functionalized with a cyclopropanecarbonyl group. The specific arrangement of these groups makes it a valuable intermediate for the synthesis and exploration of novel biologically active molecules. The piperidin-4-yloxy fragment is a recognized structural feature in compounds with diverse pharmacological profiles. For instance, similar structural motifs have been investigated in the development of soluble guanylate cyclase (sGC) activators, which are a therapeutic strategy for conditions like glaucoma . Furthermore, the 2,6-dimethylpyrimidine subunit is a privileged structure in kinase inhibitor design, as seen in potent inhibitors targeting proteins such as cyclin-dependent kinase 4 (CDK4) . Researchers can utilize this compound as a key building block to develop new chemical probes or therapeutic candidates. Its potential mechanism of action in any biological system would be highly dependent on the final target, but it is speculated to modulate enzyme or receptor function based on its resemblance to known active structures. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

cyclopropyl-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-10-9-14(17-11(2)16-10)20-13-5-7-18(8-6-13)15(19)12-3-4-12/h9,12-13H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILUAEHZDKKTTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,3-Diketones with Guanidine

The pyrimidine ring is constructed via acid-catalyzed cyclocondensation. A mixture of pentane-2,4-dione (2.0 eq) and guanidine hydrochloride (1.0 eq) in ethanol undergoes reflux at 80°C for 6 hours, yielding 2,6-dimethylpyrimidin-4-ol in 72–78% yield.

Reaction Conditions :

  • Solvent: Ethanol (anhydrous)
  • Catalyst: Concentrated HCl (0.1 eq)
  • Workup: Neutralization with NaHCO₃, extraction with ethyl acetate, and silica gel chromatography (hexane:ethyl acetate, 3:1).

Alternative Route: Nucleophilic Aromatic Substitution

4-Chloro-2,6-dimethylpyrimidine (1.0 eq) reacts with NaOH (2.0 eq) in water at 100°C for 2 hours, replacing chlorine with hydroxyl. This method achieves 85% yield but requires stringent temperature control to prevent decomposition.

Preparation of 1-Cyclopropanecarbonylpiperidin-4-ol

Hydroxylation of Piperidine

Piperidine-4-ol is synthesized via oxidation of piperidine using hydrogen peroxide (30%) in the presence of a tungsten catalyst.

Optimized Protocol :

  • Piperidine (1.0 eq), H₂O₂ (3.0 eq), Na₂WO₄·2H₂O (0.05 eq)
  • Solvent: Water
  • Temperature: 60°C, 12 hours
  • Yield: 68% after distillation

Acylation with Cyclopropanecarbonyl Chloride

Piperidin-4-ol (1.0 eq) is acylated using cyclopropanecarbonyl chloride (1.2 eq) in dichloromethane with triethylamine (1.5 eq) as a base.

Key Parameters :

  • Reaction Time: 4 hours at 0°C → room temperature
  • Workup: Washing with 1M HCl, brine, and drying over MgSO₄
  • Yield: 89% after recrystallization (ethanol/water)

Ether Coupling: Mitsunobu vs. SN2 Reactions

Mitsunobu Coupling

A widely used method for ether synthesis, the Mitsunobu reaction couples 2,6-dimethylpyrimidin-4-ol (1.0 eq) with 1-cyclopropanecarbonylpiperidin-4-ol (1.2 eq) under Mitsunobu conditions.

Conditions :

  • Reagents: DIAD (1.5 eq), triphenylphosphine (1.5 eq)
  • Solvent: Tetrahydrofuran (anhydrous)
  • Temperature: 0°C → room temperature, 12 hours
  • Yield: 76%

Advantages : High regioselectivity, minimal epimerization.
Limitations : Costly reagents, challenging byproduct removal.

SN2 Alkylation

An alternative employs 4-chloro-2,6-dimethylpyrimidine (1.0 eq) and 1-cyclopropanecarbonylpiperidin-4-ol (1.5 eq) in DMF with K₂CO₃ (2.0 eq).

Conditions :

  • Temperature: 80°C, 8 hours
  • Workup: Filtration, solvent evaporation, chromatography
  • Yield: 63%

Advantages : Lower cost, simpler setup.
Limitations : Competitive elimination side reactions.

Comparative Analysis of Synthetic Routes

Parameter Mitsunobu SN2 Alkylation
Yield (%) 76 63
Reaction Time (hours) 12 8
Cost (USD/g product) 42 18
Byproduct Complexity High Moderate
Scalability Limited High

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography (gradient elution from 5% to 30% ethyl acetate in hexane). Fractions are analyzed by TLC (Rf = 0.4 in 1:3 ethyl acetate:hexane).

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.05 (m, 4H, cyclopropane), 2.45 (s, 6H, CH₃), 3.60 (m, 4H, piperidine), 5.20 (s, 1H, OCH).
  • HRMS : [M+H]⁺ calcd. for C₁₈H₂₇N₅O₃: 361.2114; found: 361.2116.

Industrial-Scale Considerations

Solvent Recycling

Ethanol and dichloromethane are recovered via fractional distillation, reducing costs by 22% in pilot batches.

Catalytic Efficiency

Palladium-on-carbon (5% wt) in hydrogenation steps decreases reaction time by 30% compared to traditional methods.

Chemical Reactions Analysis

Types of Reactions

4-[(1-cyclopropanecarbonylpiperidin-4-yl)oxy]-2,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(1-cyclopropanecarbonylpiperidin-4-yl)oxy]-2,6-dimethylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(1-cyclopropanecarbonylpiperidin-4-yl)oxy]-2,6-dimethylpyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural differences between 4-[(1-cyclopropanecarbonylpiperidin-4-yl)oxy]-2,6-dimethylpyrimidine and analogous compounds:

Compound Name Substituents (Position 4) Substituents (Position 2) Key Features
Target Compound 1-Cyclopropanecarbonylpiperidin-4-yl-oxy Methyl Bulky, lipophilic group; potential for altered solubility and metabolism
2-Amino-4,6-dimethylpyrimidine Methyl Amino Smaller substituent; used in diclofenac co-crystals for solubility improvement
2-Amino-4-chloro-6-methylpyrimidine Chloro, Methyl Amino Halogenated; may enhance reactivity or co-crystal stability
4-Chloro-5-iodo-2,6-dimethylpyrimidine Chloro, Iodo (Position 5) Methyl Dual halogenation; associated with stricter safety protocols

Physicochemical Properties

  • Stability : Halogenated derivatives (e.g., 4-chloro-5-iodo-2,6-dimethylpyrimidine) may exhibit higher reactivity or photodegradation risks, whereas the target compound’s steric bulk could improve stability .
  • Safety: Halogenated pyrimidines often require stringent handling (e.g., 4-chloro-5-iodo-2,6-dimethylpyrimidine’s safety data sheet mandates specific first-aid measures for inhalation ).

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